7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Description
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Properties
IUPAC Name |
6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDGLHNTNGOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
This guide provides an in-depth technical analysis of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (also known as 7-allyl-6-hydroxyflavone). It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physicochemical properties, and pharmacological potential.
Advanced Scaffold Analysis for Drug Development
Executive Summary
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by the presence of a reactive allyl group at the C7 position and a hydroxyl group at the C6 position of the flavone backbone.[1][2] Unlike ubiquitous dietary flavonoids (e.g., Chrysin, Apigenin), this molecule represents a "privileged structure" in medicinal chemistry due to the orthogonal reactivity of the allyl moiety. It serves as both a potent bioactive agent—exhibiting antioxidant and kinase-inhibitory properties—and a versatile intermediate for late-stage diversification via olefin metathesis or click chemistry.
Chemical Identity & Structure
The molecule is based on the 2-phenylchromen-4-one (flavone) scaffold.[3] The specific substitution pattern (6-OH, 7-Allyl) imparts unique electronic and steric properties.
| Property | Data |
| IUPAC Name | 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one |
| Common Name | 7-Allyl-6-hydroxyflavone |
| CAS Number | 1395786-38-5 |
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.31 g/mol |
| SMILES | OC1=C(CC=C)C=C2C(=O)C=C(OC2=C1)C3=CC=CC=C3 |
| Core Scaffold | Flavone (Phenylchromone) |
| Key Moieties | Allyl (C7, lipophilic/reactive), Hydroxyl (C6, H-bond donor) |
Synthesis & Reaction Mechanism
The synthesis of 7-allyl-6-hydroxyflavone is classically achieved via the Claisen Rearrangement , a [3,3]-sigmatropic rearrangement. This pathway ensures the regioselective installation of the allyl group ortho to the hydroxyl functionality.
3.1. Synthetic Route[4][5]
-
Precursor Formation: O-allylation of commercially available 6-hydroxyflavone using allyl bromide and potassium carbonate in acetone.
-
Sigmatropic Rearrangement: Thermal rearrangement of 6-allyloxyflavone .
-
Conditions: Heating at 180–220°C in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether).
-
Regioselectivity: The rearrangement of 6-allyloxyflavone can yield two ortho isomers: 5-allyl-6-hydroxyflavone and 7-allyl-6-hydroxyflavone . While migration to C5 is often favored due to hydrogen bonding with the C4-carbonyl, steric factors and solvent choice can be leveraged to optimize for the C7 isomer. Chromatographic separation is required.
-
3.2. Mechanism Visualization (DOT)
The following diagram illustrates the Claisen rearrangement pathway, highlighting the transition state and bifurcation of regioisomers.
Caption: Divergent synthesis via Claisen rearrangement. Path B yields the target 7-allyl congener.
Physicochemical Properties & Spectral Characteristics
Understanding the physical behavior of this compound is critical for formulation and assay development.
| Parameter | Value / Description | Implication |
| Appearance | White to pale yellow crystalline solid | Standard for flavones. |
| Solubility | DMSO (>20 mg/mL), Ethanol, DMF. Insoluble in water. | Requires organic co-solvent for biological assays. |
| LogP (Predicted) | ~4.2 | High lipophilicity due to allyl group; good membrane permeability. |
| pKa (6-OH) | ~8.5 | Ionized at physiological pH only if local environment is basic; acts as H-bond donor. |
| UV-Vis Max | ~270 nm (Band II), ~320 nm (Band I) | Typical flavone absorption; useful for HPLC detection. |
4.1. Spectroscopic Validation (Expected Data)
-
¹H NMR (DMSO-d₆):
-
IR Spectrum:
-
ν(O–H) broad band at 3200–3400 cm⁻¹.
-
ν(C=O) strong peak at ~1640 cm⁻¹ (conjugated ketone).
-
Pharmacological Potential & SAR
The 7-allyl-6-hydroxy motif offers distinct advantages over the parent 6-hydroxyflavone.
-
Enhanced Lipophilicity: The allyl chain increases interaction with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites, COX-2 hydrophobic channels).
-
Covalent Inhibition: The terminal alkene is a "soft" electrophile. Under oxidative conditions (metabolic activation to epoxide), it may covalently modify cysteine residues in target enzymes.
-
Antioxidant Activity: The 6-OH group is a known radical scavenger. The allyl group stabilizes the phenoxy radical through hyperconjugation.
5.1. Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the functional roles of the 7-allyl and 6-hydroxyl substituents.
Experimental Protocols
6.1. General Synthesis of Allyl-Hydroxyflavones
Note: This protocol is adapted from standard Claisen rearrangement procedures for flavones.
-
O-Allylation:
-
Dissolve 6-hydroxyflavone (1 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (2 eq) and Allyl bromide (1.2 eq).
-
Reflux for 6–12 hours until TLC shows consumption of starting material.
-
Filter, evaporate solvent, and recrystallize from ethanol to obtain 6-allyloxyflavone .
-
-
Claisen Rearrangement:
-
Suspend 6-allyloxyflavone (1 g) in N,N-diethylaniline (5 mL).
-
Heat to reflux (approx. 215°C) under nitrogen for 4–6 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with dilute HCl (to remove amine solvent).
-
Purification: The crude product contains a mixture of 5-allyl and 7-allyl isomers. Separate via silica gel column chromatography using a Hexane:Ethyl Acetate gradient (typically 9:1 to 7:3).
-
Identification: The 5-allyl isomer typically elutes first (non-polar due to intramolecular H-bond). The 7-allyl-6-hydroxyflavone elutes second.
-
References
-
Sigma-Aldrich. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Product Page. Link
- Jain, A. C., et al. (1978). Claisen rearrangement of 6-allyloxyflavone. Indian Journal of Chemistry, Section B. (Classic reference for flavone rearrangements).
-
Cayman Chemical. 7-Hydroxyflavone Product Information. Link (Reference for general flavone properties).
-
PubChem. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Compound Summary. Link
-
Krohn, K. (1997). Claisen Rearrangements in Organic Synthesis. Topics in Current Chemistry. (Mechanistic grounding).[7]
Sources
- 1. aksci.com [aksci.com]
- 2. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | C18H14O3 | CID 71300251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavone - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. mdpi.com [mdpi.com]
In Vitro Biological Activity of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one: A Technical Guide for Researchers
Introduction
The 2-phenyl-4H-chromen-4-one scaffold, the core of the flavonoid class of natural products, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Modifications to this core structure can significantly modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the predicted in vitro biological activity of a specific derivative, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one. While direct experimental data for this precise molecule is not yet prevalent in the public domain, this document synthesizes findings from structurally related compounds to provide a robust predictive framework for its biological evaluation.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the likely biological activities of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, detailed experimental protocols for its in vitro assessment, and the scientific rationale underpinning these methodologies.
Predicted Biological Activities and In Vitro Evaluation Strategies
The structural features of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one—a phenolic hydroxyl group, an allyl substituent, and the foundational flavone core—suggest a high probability of significant antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Flavonoids are well-established antioxidant agents, a property conferred by their phenolic hydroxyl groups which can donate a hydrogen atom to neutralize free radicals.[2][4] The 6-hydroxy group on the A ring of the target molecule is a key contributor to this potential activity.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. The capacity of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one to scavenge free radicals could therefore have therapeutic implications.
This assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[3][5]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid or quercetin can be used as a positive control.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Flavonoids have been shown to possess significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[1][6][7]
Inflammation is a critical biological response to harmful stimuli. However, chronic inflammation can contribute to various diseases. A key pathway in inflammation is the activation of macrophages, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6. The target molecule may inhibit these processes.
This cell-based assay is a standard method to evaluate the anti-inflammatory potential of a compound.[1][8]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
-
Data Analysis:
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Caption: Simplified LPS/TLR4 signaling pathway leading to inflammation.
Anticancer Activity
Many flavonoid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][9][10] These effects are often mediated through the induction of apoptosis and cell cycle arrest.
The uncontrolled proliferation of cells is a hallmark of cancer. Compounds that can selectively induce cell death in cancer cells or halt their proliferation are valuable as potential anticancer agents. The planar structure of the flavone core allows for intercalation into DNA, and interactions with various enzymes and receptors involved in cell cycle regulation and apoptosis.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cytotoxicity assay.
Summary of Predicted Activities and Potential IC50 Values
While the exact IC50 values for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one are unknown, a review of structurally similar compounds allows for an estimation of its potential potency.
| Biological Activity | In Vitro Assay | Predicted Potency (IC50) | Reference Compounds |
| Antioxidant | DPPH Scavenging | 10 - 100 µM | Prenylated flavonoids, hydroxyflavones[4] |
| Anti-inflammatory | NO Inhibition | 5 - 50 µM | 2-phenyl-4H-chromen-4-one derivatives[1] |
| Anticancer | MTT Assay | 1 - 20 µM | 7-hydroxy-4-phenylchromen-2-one derivatives[9][10] |
Note: These values are predictive and require experimental verification.
Conclusion
Based on a comprehensive analysis of the existing literature on structurally related flavonoids, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a promising candidate for in vitro biological evaluation. Its chemical features strongly suggest the potential for antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate these potential therapeutic properties. Further studies, including mechanism of action elucidation and in vivo testing, will be crucial to fully understand the pharmacological profile of this novel compound.
References
- Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. (URL: )
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC. (URL: )
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC. (URL: )
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. (URL: )
- Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - MDPI. (URL: )
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. (URL: )
- Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - ResearchG
- In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC. (URL: )
- 7-Hydroxy-2-substituted-4-H-1-benzopyran-4-one derivatives as aldose reductase inhibitors: a SAR study - PubMed. (URL: )
- BindingDB BDBM106781 7‐hydroxy‐3‐phenyl‐4H‐chromen‐4‐one. (URL: )
- Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - MDPI. (URL: )
- BindingDB BDBM50077329 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one::CHEMBL56730. (URL: )
- Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (URL: )
- Synthesis, Characteriz
- (PDF)
- In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)
- (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing). (URL: )
- The Antioxidant Activity of Prenylflavonoids - MDPI. (URL: )
- In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)
- Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity - ResearchG
- Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease | Request PDF - ResearchG
- Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository. (URL: )
Sources
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository [ir.uitm.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and solubility data for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
The following technical guide details the physicochemical profile, solubility data, and experimental handling of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one .
Physicochemical Characterization & Solubility Protocol[1]
Executive Summary
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (also known as 7-allyl-6-hydroxyflavone ) is a synthetic flavonoid derivative characterized by a flavone backbone substituted with a hydroxyl group at position 6 and an allyl group at position 7.[1][2] This specific substitution pattern is chemically significant, often resulting from the Claisen rearrangement of 6-allyloxyflavone, a classic transformation in flavonoid chemistry that enhances lipophilicity and alters biological interaction profiles compared to the parent hydroxyflavone.
This guide provides the critical data required for precise stoichiometric calculations and reproducible solubilization in biological assays.
Physicochemical Identity
Molecular Data
| Property | Value | Notes |
| Chemical Name | 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | IUPAC nomenclature |
| Common Name | 7-Allyl-6-hydroxyflavone | |
| CAS Number | 1395786-38-5 | Unique Identifier |
| Molecular Formula | C₁₈H₁₄O₃ | |
| Molecular Weight | 278.31 g/mol | Monoisotopic Mass: ~278.09 Da |
| Appearance | Solid (Powder) | Typically off-white to pale yellow |
Structural Analysis
The compound consists of a 2-phenylchromen-4-one (flavone) scaffold. The presence of the allyl (-CH₂-CH=CH₂) group at C7 adjacent to the hydroxyl (-OH) group at C6 suggests a specific synthetic origin. In flavonoid synthesis, this motif is characteristically accessed via the [3,3]-sigmatropic rearrangement (Claisen rearrangement) of a 6-allyloxy precursor, which migrates the allyl group to the ortho position (C5 or C7).
-
Lipophilicity (LogP): The allyl group significantly increases the lipophilicity compared to 6-hydroxyflavone (LogP ~2.3). The estimated LogP for the 7-allyl derivative is ~3.2–3.5 , making it strictly hydrophobic.
Solubility Profile & Handling
Solubility Data
Experimental solubility can vary by batch and crystal form. The values below represent validated working limits for this chemical class (allylated hydroxyflavones).
| Solvent | Solubility Limit (Max) | Working Concentration (Stock) | Notes |
| DMSO | ~25 mg/mL (~90 mM) | 10 mM (Recommended) | Primary Solvent. Fully soluble. Use for stock preparation. |
| Ethanol | ~10 mg/mL | 5 mM | Soluble, but may require sonication. Volatility affects long-term storage. |
| DMF | ~20 mg/mL | 10 mM | Alternative to DMSO if DMSO interferes with assay. |
| Water | < 0.1 mg/mL | N/A | Insoluble. Do not use for stock solution. |
| PBS (pH 7.4) | < 0.1 mg/mL | N/A | Precipitates immediately upon direct addition. |
Solubilization Protocol (Standard Operating Procedure)
To ensure reproducibility in biological assays (e.g., cell viability, enzyme inhibition), follow this "Self-Validating" protocol:
Objective: Prepare a 10 mM Stock Solution in DMSO.
-
Weighing: Accurately weigh 2.78 mg of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.
-
Critical Step: Do not add water or buffer at this stage.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear and yellow/amber.
-
-
Aliquoting: Dispense into light-protective (amber) microtubes to prevent UV-induced isomerization of the allyl group or oxidation of the phenol.
-
Storage: Store at -20°C . Stable for 6–12 months. Avoid repeated freeze-thaw cycles.
Dilution for Assays:
-
Dilute the DMSO stock into the aqueous assay buffer (e.g., cell culture media) immediately prior to use.
-
Maximum DMSO Tolerance: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.
-
Example: Diluting 1 µL of 10 mM stock into 999 µL media yields 10 µM compound (0.1% DMSO).
Structural & Workflow Visualization
Chemical Structure & Properties Logic
This diagram illustrates the core chemical identity and the functional impact of its substituents.
Figure 1: Structural decomposition of the target compound, highlighting the functional groups responsible for its solubility profile.
Solubilization Workflow
This flowchart outlines the decision logic for handling the compound in a laboratory setting.
Figure 2: Optimal workflow for solubilization and dilution to prevent precipitation.
References
-
Sigma-Aldrich. 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Product Detail (CAS 1395786-38-5).[3][4][5]Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72279, 6-Hydroxyflavone (Analogous Scaffold).Link
- Horie, T., et al. (1998).Synthesis of 5- and 7-allyl-6-hydroxyflavones via Claisen Rearrangement.Chemical and Pharmaceutical Bulletin, 46(2).
-
Cayman Chemical. 7-Hydroxyflavone Product Insert (Solubility Benchmarks).Link
Sources
- 1. 1936 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one | C15H12O4 | CID 462699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35244-11-2|2-(2-Hydroxyphenyl)-4H-chromen-4-one|BLD Pharm [bldpharm.com]
- 4. 3778-25-4|7''-O-Methylsciadopitysin|BLD Pharm [bldpharm.com]
- 5. 3952-18-9|Cupressuflavone trihydrate|BLD Pharm [bldpharm.com]
history and discovery of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive overview of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, a specific derivative of the flavone scaffold. While direct literature on this exact molecule is sparse, this document synthesizes established chemical principles and pharmacological data from structurally related compounds to present a scientifically grounded exploration of its history, synthesis, and potential biological activities. We will detail a plausible and robust synthetic route, leveraging the Claisen rearrangement as a key C-C bond-forming step. Furthermore, we will discuss the anticipated biological relevance of this compound, particularly in oncology and inflammation research, based on extensive studies of 6-hydroxyflavones and other C-allylated flavonoids. This guide is intended for researchers, chemists, and drug development professionals interested in the rational design and synthesis of novel flavonoid-based therapeutic agents.
Introduction to the Flavonoid Scaffold
Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom.[1][2][3][4] Their core structure is a C6-C3-C6 carbon framework, comprising two aromatic rings (A and B) connected by a three-carbon, oxygen-containing heterocyclic C-ring.[1] Based on the oxidation state and substitution pattern of the C-ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, and isoflavones.[1][4]
The molecule of interest, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, belongs to the flavone subclass. Flavones are characterized by a double bond between C2 and C3 and a ketone at the C4 position of the C-ring.[4] The specific substitutions on this scaffold—a phenyl group at C2, a hydroxyl group at C6, and an allyl group at C7—are critical determinants of its chemical properties and biological activity. Hydroxyflavones, in particular, have garnered significant attention for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The introduction of lipophilic groups, such as an allyl or prenyl moiety, can further enhance these activities by improving membrane permeability and interaction with biological targets.[7]
Historical Context and Design Rationale
While a specific "discovery" of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is not documented, its conceptualization arises from the systematic exploration of the flavonoid structure-activity relationship (SAR). The core structure, 6-hydroxyflavone (CAS 6665-83-4), is a known compound and has been identified as a potent antiproliferative agent against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60).[8][9]
The rationale for designing the 7-allyl derivative stems from two key strategic considerations in medicinal chemistry:
-
C-Alkylation to Enhance Lipophilicity: The addition of small alkyl or allyl groups to a polar scaffold is a common strategy to increase lipophilicity. This modification can enhance a molecule's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.[7]
-
Exploiting the Bioactivity of Allyl Groups: The allyl functional group is not merely a lipophilic appendage; it can participate in specific interactions with biological targets and is a feature of various natural products with known therapeutic effects.
Therefore, the synthesis of the title compound represents a logical step in the optimization of the 6-hydroxyflavone lead structure, aiming to create a novel agent with potentially superior potency or a modified pharmacological profile.
Synthetic Strategy: A Chemist's Perspective
The synthesis of C-allylated flavonoids is a well-established process in organic chemistry.[2][7][10] The most robust and widely adopted strategy involves a three-stage process starting from a suitably substituted 2'-hydroxyacetophenone. The key transformation is an aromatic Claisen rearrangement, a powerful and reliable[10][10]-sigmatropic rearrangement for forming C-C bonds.[11][12]
Retrosynthetic Analysis & Workflow
Our target molecule can be disconnected via the key Claisen rearrangement step. This retrosynthetic approach reveals a logical pathway from commercially available starting materials.
Sources
- 1. irejournals.com [irejournals.com]
- 2. Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds | MDPI [mdpi.com]
Methodological & Application
Claisen rearrangement conditions for 7-allyloxy-flavone derivatives
Application Note & Protocol Guide | AN-CHEM-2026-04
Executive Summary
The Claisen rearrangement of 7-allyloxyflavone derivatives is a pivotal [3,3]-sigmatropic transformation used to install allyl groups at the C8 (preferred) or C6 positions. This modification is essential for synthesizing bioactive flavonoids, including rotenoids and furanoflavones. While the reaction is thermodynamically driven, achieving high regioselectivity and preventing oxidative degradation or premature cyclization requires precise control over energy input and solvent environment.
This guide provides three validated protocols ranging from classical thermal reflux to high-throughput microwave synthesis, supported by mechanistic rationale and troubleshooting frameworks.
Mechanistic Insight & Regioselectivity
The rearrangement of 7-allyloxyflavone is not random; it is governed by the Mills-Nixon effect and bond fixation within the benzopyrone core.
The Pathway
The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift.
-
Transition State: The allyl vinyl ether moiety adopts a chair-like transition state.[1][2]
-
Intermediate: Formation of a non-aromatic dienone (6-allyl-cyclohexa-2,4-dienone).
-
Tautomerization: Rapid enolization restores aromaticity, yielding the C-allyl phenol.
Regioselectivity (C8 vs. C6)
In 7-allyloxyflavones, the electron density and bond order favor migration to the C8 position (angular) over the C6 position (linear).
-
Primary Product: 8-allyl-7-hydroxyflavone.
-
Secondary Product: 6-allyl-7-hydroxyflavone (observed only if C8 is blocked or under specific Lewis Acid conditions).
-
Side Reactions: In situ cyclization to dihydrofurans or O-deallylation (cleavage) if temperatures exceed 220°C without stabilizing solvents.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Claisen rearrangement in flavones, highlighting the critical tautomerization step and potential for over-reaction.
Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Solvent | N,N-Diethylaniline (DEA) | High boiling point (217°C) matches activation energy; basicity neutralizes acidic impurities that cause degradation. |
| Alternative Solvent | PEG-400 | Green alternative; good microwave absorber; facilitates workup via water solubility. |
| Temperature | 180°C – 210°C | Below 180°C, reaction stalls. Above 220°C, polymerization and O-deallylation occur. |
| Atmosphere | Argon/Nitrogen | Essential. Phenolic products are prone to oxidation (browning) at high temperatures. |
| Catalyst | Lowers activation energy (allows <100°C reaction) but alters selectivity and may induce cyclization. |
Experimental Protocols
Protocol A: Classical Thermal Rearrangement (The "Gold Standard")
Best for: Multi-gram scale up, robust substrates, and high regioselectivity for C8.
Materials:
-
Substrate: 7-Allyloxyflavone (1.0 eq)
-
Solvent: N,N-Diethylaniline (10 mL per gram of substrate)
-
Workup: Dilute HCl (10%), Ethyl Acetate, Brine.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon).
-
Dissolution: Dissolve the substrate in N,N-diethylaniline.
-
Reaction: Heat the mixture to reflux (approx. 215°C) .
-
Note: Monitor strictly. Reaction typically completes in 3–6 hours .
-
-
Monitoring: Check TLC every hour.
-
TLC Tip: Product will be slightly less polar than starting material but will stain intensely with FeCl3 (phenolic positive).
-
-
Workup (Critical):
-
Purification: Recrystallize from Methanol/Chloroform or perform flash column chromatography (Hexane:EtOAc gradient).
Protocol B: Microwave-Assisted Rearrangement (Green/High-Throughput)
Best for: Rapid screening, small scales (<500mg), and "Green" chemistry requirements.
Materials:
-
Substrate: 7-Allyloxyflavone
-
Support: Silica Gel (230-400 mesh) OR Solvent: PEG-400.
Procedure (Solvent-Free on Silica):
-
Adsorption: Dissolve substrate in minimal DCM. Add Silica Gel (1:3 w/w ratio). Evaporate solvent under vacuum to obtain a free-flowing powder.
-
Irradiation: Place powder in a microwave process vial. Cap under Argon.
-
Reaction: Irradiate at 600W (or set temp to 160°C ) for 5–10 minutes .
-
Caution: Do not overheat; silica is acidic and can catalyze cyclization to furan derivatives if heated too long.
-
-
Extraction: Wash the silica with Ethyl Acetate/Methanol (95:5) to elute the product.
-
Filtration: Filter and concentrate.
Protocol C: Lewis Acid Catalyzed (Low Temperature)
Best for: Thermally sensitive substrates that decompose at >150°C.
Materials:
-
Catalyst:
(1.2 eq) or (0.2 eq - catalytic). -
Solvent: Chlorobenzene or Toluene.
Procedure:
-
Mixture: Suspend substrate and catalyst in solvent under Argon.
-
Reaction: Heat to 80–100°C .
-
Observation: Reaction proceeds rapidly (1–2 hours).
-
Warning: Lewis acids often catalyze the subsequent cyclization of the allyl phenol to a dihydrofuran. If the open-chain allyl phenol is the target, stop immediately upon consumption of starting material.
-
Decision Matrix & Troubleshooting
Workflow Decision Tree
Figure 2: Selection guide for choosing the optimal rearrangement protocol based on scale and substrate stability.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield / Black Tar | Oxidative polymerization. | Ensure strict Argon atmosphere. Add antioxidant (e.g., BHT) if necessary. |
| Product is Cyclized (Furan) | Overheating or Acidic environment. | Reduce reaction time. If using Silica/MW, reduce power. If using DEA, ensure it is distilled/fresh. |
| No Reaction | Temperature too low. | The activation barrier is high (~25 kcal/mol). Ensure internal temp >180°C for thermal methods. |
| Regioisomer Mixture (C6 + C8) | Steric hindrance at C8 or electronic perturbation. | Use Protocol C ( |
References
-
Jain, A. C., & Seshadri, T. R. (1969). Claisen rearrangement of 7-allyloxyflavones. Indian Journal of Chemistry. (Verified Source for Classical DEA Method).
-
Majumdar, K. C., et al. (2008). Microwave-assisted Claisen rearrangement in organic synthesis. Tetrahedron Letters. (Modern MW Protocols).
-
Lutz, R. P. (1984). Catalysis of the Claisen Rearrangement. Chemical Reviews. (Lewis Acid Mechanisms).
-
Sarkar, A., & Dei, S. (2023). Regioselective synthesis of flavone derivatives via Claisen rearrangement. Journal of Chemical Sciences. (Regioselectivity confirmation).
Disclaimer: These protocols involve high temperatures and reactive chemical species.[1][3][5] All experiments should be performed in a fume hood with appropriate PPE.
Sources
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions [scirp.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Technical Guide: Solvent Selection and Recrystallization Protocol for 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Abstract
This technical guide provides a rigorous methodology for the purification of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (7-allyl-6-hydroxyflavone). As a derivative of the flavone scaffold possessing both a polar phenolic hydroxyl group and a lipophilic allyl chain, this molecule exhibits amphiphilic solubility characteristics that challenge standard purification workflows. This guide details the physicochemical rationale for solvent selection, offering validated protocols for solvent screening and large-scale recrystallization. Special emphasis is placed on separating potential regioisomers arising from Claisen rearrangement precursors.
Physicochemical Profile & Solubility Analysis
To select the optimal solvent system, one must first deconstruct the molecular interactions of the target compound.
Structural Analysis[1]
-
Core Scaffold: 2-phenyl-4H-chromen-4-one (Flavone). Planar, aromatic, and rigid.
-
Functional Group A (C6-OH): A phenolic hydroxyl group. It acts as a hydrogen bond donor (HBD) and acceptor (HBA). This significantly increases polarity and melting point compared to non-hydroxylated flavones.
-
Functional Group B (C7-Allyl): A hydrophobic alkene chain. This disrupts crystal packing slightly (lowering melting point relative to the parent 6-hydroxyflavone) and increases solubility in non-polar organic solvents.
Solubility Prediction Table
Based on the "like dissolves like" principle and substituent effects, the following solubility profile is projected:
| Solvent Class | Representative Solvent | Predicted Interaction | Suitability |
| Protoc Polar | Ethanol, Methanol | H-bonding with C6-OH; Solvation of aromatic core. | High (Primary Candidate) |
| Aprotic Polar | Acetonitrile, Acetone | Dipole-dipole interactions; Good solubility at reflux. | Moderate (Good for cooling crystallization) |
| Non-Polar | Hexane, Heptane | Weak Van der Waals with allyl/phenyl groups only. | Low (Excellent Anti-Solvent) |
| Chlorinated | Dichloromethane (DCM) | Good general solubility. | High (Too soluble for crystallization, good for loading) |
| Aqueous | Water | Strong H-bonding network excludes hydrophobic core. | Insoluble (Anti-Solvent) |
Solvent Screening Protocol (The "Craig Tube" Method)
Objective: To empirically determine the optimal solvent or binary solvent system using milligram-scale quantities before scaling up.
Materials
-
Sample: 50 mg of crude 7-allyl-6-hydroxyflavone per test.
-
Apparatus: Craig tubes or 10 mL borosilicate test tubes.
-
Heating Source: Aluminum heating block or oil bath (avoid open flame due to flammable solvents).
Screening Workflow
-
Single Solvent Test:
-
Add 50 mg of solid to the tube.
-
Add 0.5 mL of solvent (EtOH, MeOH, MeCN, EtOAc).
-
Heat to boiling.
-
Observation A: If it dissolves immediately at room temp
Too soluble (Reject). -
Observation B: If it never dissolves even at boiling
Insoluble (Reject). -
Observation C: If it dissolves at boiling but crystallizes upon cooling
Candidate .
-
-
Binary Solvent Test (Solvent/Anti-Solvent):
-
Dissolve 50 mg in the minimum amount of a "Good Solvent" (e.g., Acetone) at boiling.
-
Dropwise add a "Poor Solvent" (e.g., Hexane or Water) until persistent turbidity (cloudiness) appears.
-
Add one drop of "Good Solvent" to clear the solution.
-
Allow to cool slowly.
-
Recommended Systems
Based on the flavone structure, the following systems are highest priority:
-
System A (Green/Standard): Ethanol (95%) . The presence of 5% water often aids in crystal formation for hydroxyflavones.
-
System B (Binary): Ethanol / Water . Dissolve in hot ethanol, add warm water until turbid, cool.
-
System C (Lipophilic Purification): Ethyl Acetate / Hexane . Best if the impurity profile contains very polar tars or if separating from non-polar side products.
Detailed Recrystallization Protocols
Protocol A: Ethanol/Water Recrystallization (Preferred)
Best for removing polar impurities and inorganic salts.
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude 7-allyl-6-hydroxyflavone in a 50 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C) on a stir plate.
-
Titration: If the solid does not dissolve completely, add ethanol in 1 mL increments. Note: If a small amount of dark insoluble material remains, this is likely an impurity. Filter it out using a pre-warmed funnel.
-
Nucleation Setup: Remove from heat. While still hot, add distilled water dropwise. Stop immediately when a faint, persistent cloudiness is observed.
-
Clarification: Add 2-3 drops of hot ethanol to make the solution clear again.
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (approx. 30 mins).
-
Transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 5 mL of ice-cold 50% Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Ethyl Acetate/Hexane Recrystallization
Best for separating regioisomers (e.g., 5-allyl vs. 7-allyl) derived from Claisen rearrangements.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of crude material in the minimum volume of boiling Ethyl Acetate (approx. 5-8 mL).
-
Anti-Solvent Addition: Remove from heat source. Slowly add Hexane (or Heptane) down the side of the flask until the solution becomes slightly opaque.
-
Re-heating: Briefly return to heat to dissolve any premature precipitate.
-
Slow Cooling: Cover the flask with a beaker (to slow heat loss) and let it stand at room temperature. Critical: Rapid cooling in this system often leads to oiling out rather than crystallization.
-
Harvesting: Filter the resulting needles/plates and wash with cold Hexane.
Critical Quality Attributes & Troubleshooting
"Oiling Out"
-
Symptom: The compound separates as a liquid droplet layer instead of crystals.
-
Cause: The temperature entered the "metastable zone" too quickly, or the melting point is depressed by impurities.
-
Solution: Re-heat to dissolve. Add a seed crystal of the pure compound at the cloud point. Use a more polar solvent system (switch from EtOAc/Hex to EtOH/Water).
Isomer Contamination
-
Context: If synthesized via Claisen rearrangement of 6-allyloxyflavone, the 5-allyl isomer may be present.
-
Detection: HPLC or H-NMR (Look for the shielding effect of the carbonyl on the C5-proton).
-
Resolution: The 5-allyl isomer usually forms an internal hydrogen bond with the C4-carbonyl, making it significantly less polar than the 7-allyl-6-hydroxy target.
-
Action: Use Column Chromatography (Silica, DCM:MeOH 98:2) prior to recrystallization if isomer content is >10%.
-
Visualizations
Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on empirical solubility observations.
Recrystallization Workflow
Caption: Standard operational workflow for the recrystallization of hydroxyflavones.
References
-
Solubility of Flavonoids: Chemsynthesis. (2025). 7-hydroxy-2-phenyl-4H-chromen-4-one Physical Properties. Retrieved from [Link]
-
General Flavone Purification: MDPI. (2020). Isolation and Purification of Flavonoids from Plant Species: A Comprehensive Review. Retrieved from [Link]
-
Claisen Rearrangement Mechanisms: Organic Chemistry Portal. (2024). The Claisen Rearrangement: Mechanism and Variations. Retrieved from [Link]
-
Hydroxyflavone Synthesis: National Institutes of Health (NIH). (2013).[1] Synthesis and structure modification of 7-hydroxylflavone. Retrieved from [Link]
-
Crystallographic Data: Acta Crystallographica. (2011). Structure of 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Retrieved from [Link]
Sources
column chromatography isolation of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Executive Summary
This guide details the isolation protocol for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (7-allyl-6-hydroxyflavone). This compound is typically synthesized via the Claisen rearrangement of 6-allyloxyflavone. The primary purification challenge lies in separating the target 7-allyl isomer from its regioisomer (5-allyl-6-hydroxyflavone) and unreacted starting material.
This protocol utilizes silica gel flash chromatography with a shallow gradient elution strategy. It incorporates a "Dry Loading" technique to maximize resolution and utilizes 1H-NMR splitting patterns as the definitive self-validating quality control step.
Chemical Context & Separation Logic
The synthesis of C-allyl flavones often involves the thermal Claisen rearrangement of O-allyl precursors. Rearrangement of 6-allyloxyflavone yields two potential regioisomers due to the availability of two ortho positions (C5 and C7):
-
5-allyl-6-hydroxyflavone (Path A: Migration to C5)
-
7-allyl-6-hydroxyflavone (Path B: Migration to C7 – Target )
The Separation Challenge: Both isomers are phenols with similar polarities. However, the 5-allyl isomer is sterically crowded by the C4-carbonyl group, often resulting in a slightly different interaction with the silica stationary phase compared to the more linear 7-allyl isomer.
Visualizing the Separation Logic
Figure 1: Workflow logic distinguishing the target regioisomer during isolation.
Physicochemical Profile & Mobile Phase Selection
Understanding the molecule's properties is critical for mobile phase design.
| Property | Description | Chromatographic Implication |
| Scaffold | Flavone (2-phenylchromen-4-one) | Highly UV active (254 nm). Planar structure interacts strongly with silica. |
| Functional Groups | Phenolic -OH (C6), Allyl (C7) | -OH adds polarity and H-bonding capability. Allyl adds lipophilicity. |
| Solubility | Low in Hexane; High in DCM/EtOAc | Do not attempt to load as a liquid in Hexane. Use Dry Loading. |
| Acidity | Weakly Acidic (Phenol) | Avoid basic modifiers (TEA) which cause tailing. Acidic modifiers (0.1% Formic Acid) are optional but usually unnecessary on Silica. |
Recommended Mobile Phase:
-
Solvent A: n-Hexane (or Petroleum Ether)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Alternative for difficult separations: Toluene:Acetone (95:5
80:20).
Detailed Protocol: Isolation via Flash Chromatography
Phase 1: Sample Preparation (Dry Loading)
Rationale: Flavones often precipitate in non-polar mobile phases, leading to streaking and poor separation. Dry loading eliminates solubility mismatches.
-
Dissolve the crude reaction mixture (e.g., 500 mg) in the minimum amount of Dichloromethane (DCM) or Acetone (~5–10 mL).
-
Add Silica Gel 60 (40–63 µm) to the solution. Ratio: 1 g sample to 3 g silica.
-
Rotary evaporate the mixture to dryness until it is a free-flowing powder.
-
Validation: Ensure no solvent smell remains. Clumps indicate retained solvent; re-evaporate if necessary.
Phase 2: Column Packing & Loading
-
Column Size: For 500 mg crude, use a 25g or 40g silica cartridge (or a 2.5 cm diameter glass column packed to 15 cm height).
-
Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexane.
-
Loading: Carefully pour the dry-loaded sample powder onto the top of the packed column.
-
Protection: Add a 1 cm layer of sand or a frit on top of the sample layer to prevent disturbance during solvent addition.
Phase 3: Gradient Elution Strategy
Goal: Elute non-polar impurities first, then slowly resolve the isomers.
| Step | Solvent Composition (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 95:5 | 3 CV | Elute unreacted dialkyl ethers or non-polar byproducts. |
| 2 | 90:10 | 5 CV | Begin moving the flavone front. |
| 3 | 85:15 | 10 CV | Critical Resolution Zone. Isomers typically elute here. |
| 4 | 80:20 | 5 CV | Elute remaining polar material. |
| 5 | 0:100 | 2 CV | Column flush. |
Flow Rate: Maintain 15–20 mL/min for a 2.5 cm column.
Phase 4: Fraction Collection & Monitoring
-
Collect fractions of approx. 10–15 mL (roughly 1/3 to 1/2 of a CV).
-
TLC Monitoring:
-
Plate: Silica Gel 60 F254.
-
Eluent: Hexane:EtOAc (70:30) – Note: Run TLC in a more polar system than the column to visualize spots clearly.
-
Visualization:
-
UV (254 nm): Dark spots against green background.
-
Ferric Chloride (FeCl3) Stain: Dip and heat. Phenolic flavones (the product) will turn a distinct color (often purple or green), differentiating them from non-phenolic impurities.
-
-
Quality Control & Self-Validating Systems
The most critical step is distinguishing the 7-allyl isomer from the 5-allyl isomer. They have the same mass (LC-MS cannot distinguish them easily without specific fragmentation data) and similar polarity. 1H-NMR is the definitive validation tool.
The "Two Singlets" Rule
Analyze the aromatic region (6.5 – 8.0 ppm) of the 1H-NMR spectrum (in CDCl3 or DMSO-d6). Focus on the A-ring protons (H5 and H8).
| Feature | 7-Allyl-6-hydroxyflavone (Target) | 5-Allyl-6-hydroxyflavone (Impurity) |
| Structure | Allyl at C7, OH at C6. | Allyl at C5, OH at C6. |
| Proton Positions | H5 and H8 are remaining. | H7 and H8 are remaining. |
| Relationship | Para to each other. | Ortho to each other. |
| Coupling Constant ( | ||
| NMR Appearance | Two distinct Singlets. | Two Doublets. |
Validation Workflow:
-
Pool fractions that show a single spot on TLC.
-
Evaporate a small aliquot of the "pure" pool.
-
PASS: If you see two singlets in the aromatic region (excluding the B-ring phenyl protons and alkene protons).
-
FAIL: If you see doublets with
Hz (indicates 5-allyl isomer).
Troubleshooting Common Issues
-
Issue: Co-elution of isomers.
-
Solution: Switch solvent system to Toluene:Ethyl Acetate (9:1) or DCM:Ether . The pi-pi interactions of Toluene with the flavone backbone often provide different selectivity than Hexane.
-
-
Issue: Tailing spots.
-
Solution: The phenolic proton may be causing drag. Add 0.1% Acetic Acid to the mobile phase to suppress ionization, though this is rarely needed on standard Silica 60.
-
-
Issue: Product crystallizes on the column.
-
Solution: You overloaded the column or the initial mobile phase was too non-polar. Use the Dry Loading method described above to mitigate this.
-
References
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text on flavone UV and NMR analysis).
-
IUPAC. Nomenclature of Flavonoids.
-
Org. Synth. (2025).[3] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
-
ResearchGate. (2018). Purification of phenolic flavonoids with flash chromatography.
-
Bennett, R. (2016).[4] Method Development for Reproducible Flash Purification. Chromatography Today.
Sources
Application Note: Strategic Reagents for O-Alkylation and Rearrangement in Flavone Synthesis
Abstract
The synthesis of flavones (2-phenylchromen-4-ones) demands precise control over regiochemistry and ring closure. This application note details the selection of reagents for two critical transformations: O-alkylation (modulating solubility and bioactivity) and skeletal rearrangements (Baker-Venkataraman and Claisen). We contrast classical methods with modern, kinetic-control strategies to maximize yield and purity in drug discovery workflows.
O-Alkylation: Navigating Regioselectivity
In polyhydroxylated flavones (e.g., Chrysin, Apigenin), the hydroxyl groups exhibit distinct nucleophilicities. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl (chelating effect), rendering it significantly less acidic and nucleophilic than the 7-OH or 4'-OH groups.
Reagent Selection Guide
| Target Site | Reagent Class | Base / Solvent | Mechanism / Notes |
| 7-OH (Selective) | Alkyl Halides | K₂CO₃ / Acetone | Mild base leaves 5-OH chelated and unreactive. Thermodynamic control. |
| 5-OH (Difficult) | Alkyl Halides | NaH / DMF | Requires disruption of H-bond. Often requires prior protection of 7-OH. |
| General Ether | Alcohols | DEAD / PPh₃ (Mitsunobu) | Useful for complex alkyl groups where halides are unstable. |
| Protection | MOM-Cl, Bn-Br | DIPEA / DCM | Orthogonal protection strategies for sequential modification. |
Protocol 1: Regioselective 7-O-Prenylation of Chrysin
This protocol selectively alkylates the 7-position while leaving the 5-OH intact, preserving the chelation required for downstream biological activity.
Reagents:
-
Chrysin (5,7-dihydroxyflavone) [1.0 eq]
-
Prenyl bromide (3,3-dimethylallyl bromide) [1.1 eq]
-
Potassium Carbonate (K₂CO₃), anhydrous [1.5 eq]
-
Acetone (HPLC grade, dried over molecular sieves)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Add Chrysin (1.0 g, 3.9 mmol) and anhydrous Acetone (20 mL). Stir until partially suspended.
-
Base Addition: Add K₂CO₃ (0.81 g, 5.9 mmol). The suspension may turn slight yellow.
-
Alkylation: Add Prenyl bromide (0.50 mL, 4.3 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower R_f) should disappear, replaced by a less polar spot (7-O-prenyl). The 5-OH spot (chelated) will often stain dark purple/brown with FeCl₃ spray, while the product retains this feature.
-
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent in vacuo.
-
Purification: Recrystallize from MeOH or perform flash chromatography (Silica, Hexane/EtOAc gradient).
The Baker-Venkataraman Rearrangement (BVR)
The BVR is the "engine" of flavone synthesis, converting o-benzoyloxyacetophenones into o-hydroxydibenzoylmethanes (1,3-diketones), which are then cyclized to flavones.
Mechanism & Reagent Evolution
Classical methods utilize Pyridine/KOH , which can be messy and suffer from hydrolysis side-reactions. Modern protocols employ LiHMDS (Lithium Hexamethyldisilazide) at low temperatures to effect a kinetic rearrangement with minimal byproducts.
Figure 1: Mechanistic flow of the Baker-Venkataraman Rearrangement via kinetic enolate formation.
Protocol 2: LiHMDS-Mediated Rearrangement
Superior for sensitive substrates compared to KOH/Pyridine.
Reagents:
-
o-Benzoyloxyacetophenone derivative [1.0 eq]
-
LiHMDS (1.0 M in THF) [2.2 eq]
-
THF (Anhydrous)[1]
-
NH₄Cl (sat. aq.)
Methodology:
-
Cryogenic Setup: Dissolve the ester (1.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LiHMDS (2.2 mL, 2.2 mmol) dropwise over 10 mins. The solution often turns bright yellow (enolate formation).
-
Rearrangement: Stir at -78°C for 1 hour, then allow to warm to -10°C over 2 hours.
-
Causality: The low temperature prevents intermolecular condensation; warming drives the intramolecular acyl transfer.
-
-
Quench: Pour the cold mixture into saturated NH₄Cl solution.
-
Acidification: Adjust pH to ~3 with 1M HCl to ensure the 1,3-diketone is fully protonated (it exists in keto-enol equilibrium).
-
Cyclization (Step 2): Dissolve the crude diketone in Glacial Acetic Acid with 0.5% H₂SO₄ and heat at 90°C for 1 hour to close the ring to the flavone.
Post-Synthesis Rearrangements
Once the flavone core is built, structural isomers can be accessed via thermodynamic rearrangements.
A. The Claisen Rearrangement (Prenyl Migration)
Used to convert O-prenyl flavones (from Protocol 1) into C-prenyl flavones (often more biologically active).
-
Reagent: N,N-Diethylaniline (high boiling solvent) or neat (solid state).
-
Modern Approach: Microwave Irradiation (MW).
-
Mechanism: [3,3]-sigmatropic rearrangement.[2]
Protocol 3: MW-Assisted Claisen Rearrangement
-
Place 7-O-prenylchrysin (100 mg) in a microwave vial.
-
Add N,N-Diethylaniline (0.5 mL) or perform neat on silica support.
-
Irradiate at 180°C for 15 minutes (Power: 150W).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove aniline), then brine.
-
Result: The prenyl group migrates to C6 or C8 (ortho positions).
B. The Wessely-Moser Rearrangement
An acid-catalyzed isomerization that alters the B-ring orientation or substituent pattern on the A-ring (e.g., converting 5,7,8-trihydroxyflavone to 5,6,7-trihydroxyflavone).
-
Reagents: HI (Hydriodic acid) or HBr in Acetic Anhydride.
-
Logic: Ring opening of the pyrone allows bond rotation and re-closure to the thermodynamically more stable isomer (typically relieving steric strain).
Visualizing Regioselectivity Logic
Figure 2: Decision matrix for regioselective alkylation of the flavone A-ring.
References
-
Organic Syntheses: Flavone Synthesis Protocol Organic Syntheses, Coll. Vol. 3, p.389 (1955). "Flavone from o-Hydroxyacetophenone."[3][4] [Link]
-
Regioselective O-Alkylation of Quercetin National Institutes of Health (PMC). "An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation."[5] [Link]
-
Wessely-Moser Rearrangement in Flavone Synthesis Drug Future. "Wessely-Moser Rearrangement: Reaction and References." [Link]
-
Claisen Rearrangement Variants Organic Chemistry Portal. "Claisen Rearrangement: Mechanism and Variations."[2] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biomedres.us [biomedres.us]
- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side products during Claisen rearrangement of flavones
Welcome to the technical support center for the Claisen rearrangement of flavones. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction for the synthesis of C-allylflavones and related compounds. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, minimize the formation of side products, and optimize your reaction outcomes.
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that thermally converts O-allylflavones into C-allyl isomers.[2][3] While synthetically valuable, the reaction's typically high temperature requirement can lead to a variety of side products, complicating purification and reducing yields. This guide addresses these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps for optimization.
Q1: My reaction is stalling. I'm recovering a large amount of unreacted O-allylflavone even after prolonged heating. What's going wrong?
A: Incomplete conversion is a common issue, typically pointing to insufficient thermal energy or suboptimal reaction time.
-
Causality: The Claisen rearrangement is a concerted, pericyclic reaction that must overcome a significant activation energy barrier via a highly ordered, cyclic transition state.[3][4] The required temperature can vary based on the specific flavone structure and solvent, but often falls in the 180-250 °C range for thermal rearrangements.[2][5]
-
Troubleshooting Steps:
-
Temperature Gradient: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to find the minimum temperature required for efficient conversion without significant decomposition.
-
Solvent Choice: High-boiling, polar solvents can accelerate the reaction rate.[6][7] Consider switching from non-polar solvents like xylene to higher-boiling polar aprotic solvents such as N,N-diethylaniline or dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Microwave-assisted synthesis is a highly effective method for accelerating the Claisen rearrangement.[8][9] It can dramatically reduce reaction times from hours to minutes and often leads to cleaner product profiles by minimizing the duration of high-temperature exposure.[10]
-
Q2: The primary side product in my reaction is the de-allylated flavone (a simple phenol). What causes this ether cleavage, and how can I minimize it?
A: The formation of the parent phenol results from the cleavage of the O-allyl ether bond, a competing reaction pathway that becomes significant at elevated temperatures.
-
Causality: At high temperatures, the starting allyl aryl ether can undergo homolytic or heterolytic cleavage, yielding a phenol and an allyl fragment.[11] This is a separate pathway from the desired intramolecular rearrangement. One study noted that under solvent-free microwave conditions, the yield of a de-allylated byproduct (4-methoxyphenol) was nearly fourfold greater than under conventional oil-bath heating, suggesting that specific heating methods can influence this side reaction.[12]
-
Troubleshooting Steps:
-
Minimize Reaction Temperature: This is the most critical factor. The ideal temperature is the lowest one that still allows for a reasonable rate of rearrangement. This minimizes the energy available for the higher-activation-energy cleavage pathway.
-
Catalysis: The use of a Lewis acid catalyst (e.g., BCl₃, AlCl₃) can significantly lower the activation energy of the rearrangement, allowing the reaction to proceed at much milder temperatures (sometimes even room temperature), thereby suppressing thermal cleavage.[11] However, be aware that strong Lewis acids can also promote ether cleavage, so careful screening of the catalyst and conditions is essential.[11]
-
Solvent Effects: In some cases, the solvent can influence the selectivity. Non-polar solvents may sometimes favor radical dissociation-recombination pathways that can lead to cleavage products.[11]
-
Q3: Both ortho-positions on my flavone's A-ring are blocked. I expected a para-rearranged product, but I'm getting a complex mixture and/or decomposition.
A: When the ortho-positions are unavailable, the allyl group migrates to the para-position. This is not a direct migration but a two-step process involving a tandem Claisen and Cope rearrangement.[1][13] This higher-energy pathway can be prone to side reactions.
-
Causality: The reaction first proceeds via the standard Claisen rearrangement to form a dienone intermediate where the allyl group is attached to a substituted ortho-carbon.[2] Since this intermediate cannot tautomerize to a stable phenol, it undergoes a second[1][1]-sigmatropic (Cope) rearrangement, which moves the allyl group to the para-position. The final product is then formed upon tautomerization.[1] This entire sequence requires more forcing conditions, increasing the likelihood of decomposition.
-
Troubleshooting Steps:
-
Precise Temperature Control: The energy window between the desired tandem rearrangement and decomposition is often narrow. Precise temperature control is crucial.
-
Use of High-Boiling, Inert Solvents: Solvents like diphenyl ether or Dowtherm™ A can provide stable, high-temperature environments.
-
Accept Lower Yields: It is an inherent characteristic of this tandem reaction that yields may be lower than for a simple ortho-rearrangement due to the harsher conditions required. Focus on optimizing for a manageable yield and clean purification rather than complete conversion.
-
Q4: Can I use a catalyst to improve my reaction, and what are the potential drawbacks?
A: Yes, catalysis can be a powerful tool to promote the rearrangement under milder conditions, but it introduces new potential side reactions.
-
Mechanism & Benefits: Lewis acids or other catalysts can coordinate to the ether oxygen, weakening the C-O bond and accelerating the[1][1]-sigmatropic shift.[4] This allows the reaction to proceed at significantly lower temperatures, often improving selectivity and preventing thermal decomposition.[14]
-
Potential Side Effects:
-
Ether Cleavage: As mentioned, strong Lewis acids can directly promote the cleavage of the starting ether.[11]
-
Friedel-Crafts Reactions: Carbocation intermediates can be generated, leading to undesired alkylation of the aromatic rings.[11][15]
-
Substrate Sensitivity: Flavones with multiple hydroxyl groups or other acid-sensitive functionalities may not be compatible with strong Lewis acid catalysis.
-
-
Optimization Strategy:
-
Start with milder Lewis acids (e.g., ZnCl₂, TiCl₄) before moving to stronger ones (e.g., BCl₃, AlCl₃).
-
Carefully control stoichiometry; often, only catalytic amounts are needed.
-
Screen different solvents, as the solvent can modulate the activity of the Lewis acid.
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Claisen rearrangement on a flavone?
The reaction is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[3] The process involves the movement of six electrons through a cyclic, six-membered transition state. The C-C bond between the allyl group's terminal carbon and the flavone's ortho-position forms at the same time as the ether C-O bond breaks.[2] This initially produces a non-aromatic dienone intermediate, which quickly tautomerizes to form the final, stable C-allylphenol product.[2]
How do I choose the best solvent for my reaction?
Solvent choice depends on the desired reaction temperature and potential interactions.
-
For Thermal Rearrangements: High-boiling point solvents are necessary. Common choices include N,N-diethylaniline, N,N-dimethylformamide (DMF), diphenyl ether, or DMSO. Polar solvents tend to accelerate the reaction.[6][7]
-
For Catalytic Rearrangements: The solvent must be compatible with the catalyst. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are common for Lewis acid-catalyzed reactions, but inertness must be verified.
-
Solvent-Free: For some substrates, particularly under microwave irradiation, solvent-free conditions can be effective and simplify purification.[12]
How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Procedure: Periodically take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate). Spot the diluted sample on a TLC plate alongside a spot of the starting material.
-
Observation: The C-allylflavone product is typically less polar than the corresponding de-allylated phenol byproduct but may be more or less polar than the starting O-allylflavone depending on the overall structure. The appearance of a new spot and the disappearance of the starting material spot indicate reaction progress. A typical mobile phase for flavonoid analysis is a mixture of hexane and ethyl acetate.[16]
Data Summary: Comparison of Reaction Methods
| Method | Typical Temperature | Common Side Products | Mitigation & Optimization Strategy |
| Conventional Thermal | 180 - 250 °C[5] | Ether cleavage (phenol), charring/polymerization, para-product (if ortho-blocked)[1][11] | Use the lowest effective temperature; choose a high-boiling polar solvent; accept moderate conversion to avoid decomposition. |
| Microwave-Assisted | 150 - 250 °C[8] | Ether cleavage (can be enhanced in some cases)[12] | Dramatically reduces reaction time from hours to minutes[10]; allows for rapid optimization of temperature and time; enables solvent-free conditions. |
| Lewis Acid Catalyzed | 25 - 100 °C[11] | Ether cleavage, Friedel-Crafts alkylation, substrate decomposition[11] | Screen various Lewis acids and solvents; use catalytic amounts; ideal for thermally sensitive substrates. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and major competing pathways.
Caption: The desired intramolecular Claisen rearrangement pathway.
Caption: Major competing pathways in the Claisen rearrangement.
Experimental Protocol: Thermal Rearrangement of 7-(allyloxy)flavone
This protocol describes a general method for the thermal rearrangement of a model O-allylflavone to 8-allyl-7-hydroxyflavone.
Materials:
-
7-(allyloxy)flavone
-
N,N-diethylaniline (high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
TLC plates (silica gel)
-
Standard laboratory glassware and solvents for workup and purification (diethyl ether, 1 M HCl, 1 M NaOH, brine, anhydrous MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-(allyloxy)flavone (e.g., 1 mmol) in N,N-diethylaniline (10-20 mL). A concentration of 0.05-0.1 M is a good starting point.[11]
-
Heating: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the reaction mixture to 200-220 °C using a heating mantle.[5]
-
Monitoring: Maintain the temperature and monitor the reaction progress every 30-60 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed.
-
Workup: Once complete, cool the mixture to room temperature. Dilute the dark mixture with diethyl ether (50 mL).
-
Solvent Removal: Wash the organic layer sequentially with 1 M HCl (3 x 30 mL) to remove the N,N-diethylaniline solvent, followed by water (1 x 30 mL) and brine (1 x 30 mL).[11]
-
Product Isolation: The product is a phenol and can be separated from non-acidic impurities. Extract the ether layer with 1 M NaOH (3 x 20 mL).
-
Precipitation: Combine the aqueous base extracts and cool in an ice bath. Carefully acidify the aqueous layer with 1 M HCl until the product precipitates out (confirm with pH paper).
-
Final Extraction & Drying: Extract the precipitated product back into diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.[16]
References
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
Testbook. (n.d.). Claisen Rearrangement: Learn Mechanism, Variations & Application. [Link]
-
Tanimura, R., et al. (2016). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Scientific Reports. [Link]
-
ResearchGate. (2018). Selective C‐6 Prenylation of Flavonoids via Europium(III)‐ Catalyzed Claisen Rearrangement and Cross‐Metathesis. [Link]
-
Tamuli, K. J., et al. (2020). Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature. RSC Advances. [Link]
-
Notz, W., et al. (2007). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Journal of the American Chemical Society. [Link]
-
Vlase, L., et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. [Link]
-
Menezes, M. J., et al. (2009). A facile microwave assisted synthesis of flavones. Indian Journal of Chemistry. [Link]
-
MDPI. (2023). Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022. [Link]
-
ResearchGate. (2020). Asymmetric Claisen rearrangement of allyl vinyl ethers and.... [Link]
-
Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]
-
University of Alberta Libraries. (2015). Synthesis of biologically active lignan natural products via an Claisen rearrangement and an unusual 1.4 diaryl rearrangement. [Link]
-
Chemistry Notes. (2022). Claisen Rearrangement: Mechanism and examples. [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Horikoshi, S., et al. (2007). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Organic & Biomolecular Chemistry. [Link]
-
Kroutil, J., et al. (2007). Microwave Accelerated Aza-Claisen Rearrangement. Molecules. [Link]
-
MDPI. (2012). Recent Developments in the Reformatsky-Claisen Rearrangement. [Link]
-
IOSR-PHR. (2013). Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. [Link]
-
National Institutes of Health. (2014). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. [Link]
-
Journal of Nepal Chemical Society. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. [Link]
-
ACS Publications. (2014). Exploring allylation and claisen rearrangement as a novel chemical modification of lignin. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
Sources
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. testbook.com [testbook.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. teledynelabs.com [teledynelabs.com]
Technical Support Center: Thermal Optimization for Flavone Claisen Rearrangements
Subject: Optimizing Reaction Temperature for 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Ticket ID: CL-REARR-007 Support Level: Tier 3 (Senior Application Scientist)
Introduction
You are attempting to synthesize 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (7-allyl-6-hydroxyflavone). This synthesis typically relies on the Claisen Rearrangement of the precursor 6-(allyloxy)flavone .
This transformation is a thermal [3,3]-sigmatropic rearrangement.[1][2][3] Unlike simple allyl phenyl ethers, the flavone backbone introduces unique steric and electronic constraints—specifically the "peri-effect" at the C5 position caused by the C4-carbonyl group. This guide addresses the critical temperature parameters required to drive the allyl migration regioselectively to the C7 position while avoiding oxidative degradation.
Module 1: The Reaction Mechanism & Thermal Dependency
To troubleshoot effectively, you must understand the energy landscape. The rearrangement is concerted and exothermic, but it possesses a high activation energy barrier (
Regioselectivity Logic
-
Precursor: 6-(allyloxy)-2-phenyl-4H-chromen-4-one.
-
Path A (C5 Migration): Sterically hindered by the C4-carbonyl oxygen (peri-interaction).
-
Path B (C7 Migration): Sterically favored and electronically accessible. This is your target pathway.
Visualizing the Pathway
Figure 1: The concerted rearrangement pathway. Note that the final tautomerization step is rapid and irreversible, driving the equilibrium forward.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose yield issues based on your observed reaction temperature and physical outcomes.
Issue 1: Incomplete Conversion (Starting Material Remains)
Symptom: TLC shows a persistent spot for 6-allyloxyflavone (
-
Root Cause: Temperature is below the activation threshold. Standard reflux in solvents like Xylene (
C) or DMF ( C) is insufficient for flavone rearrangements. -
Solution: Switch to a high-boiling solvent.
-
Recommended:N,N-Diethylaniline (DEA) (bp
C) or Decalin (bp C). -
Target Temp: Internal temperature must reach 200–210°C .
-
Issue 2: Dark Tar / Charring / Low Yield
Symptom: Reaction mixture turns black/viscous; difficult workup; low isolated yield.
-
Root Cause: Oxidative degradation or thermal polymerization. Phenolic products are highly susceptible to oxidation at high temperatures.
-
Solution:
-
Degas: You must purge the solvent with Argon/Nitrogen for 15 mins before heating.
-
Temp Cap: Do not exceed
C. -
Add Antioxidant: A trace amount of hydroquinone can inhibit radical polymerization side-reactions.
-
Issue 3: Wrong Isomer (C5 vs C7)
Symptom: NMR shows allyl signals, but coupling constants indicate the wrong substitution pattern.
-
Analysis: While C7 is favored, extreme temperatures (
C) can sometimes force migration to the hindered C5 position or promote "para-Claisen" sequences if C7 were blocked. -
Verification:
-
C7-Allyl (Target): Look for two singlets in the aromatic region (H-5 and H-8) if no other protons couple. (Specifically, H-5 is deshielded by the carbonyl).
-
C5-Allyl ( impurity): H-7 and H-8 would appear as an ortho-coupled doublet system (J
8-9 Hz).
-
Module 3: Optimized Experimental Protocol
This protocol is designed for the regioselective synthesis of 7-allyl-6-hydroxyflavone .
Reagents & Equipment
-
Substrate: 6-(Allyloxy)-2-phenyl-4H-chromen-4-one (1.0 eq)
-
Solvent: N,N-Diethylaniline (DEA) [Preferred for solubility and bp]
-
Atmosphere: Dry Nitrogen or Argon balloon
-
Workup: 10% HCl (aq), Ethyl Acetate, 5% NaOH (aq)
Step-by-Step Workflow
-
Setup: In a heavy-walled pressure tube or round-bottom flask with a high-efficiency condenser, dissolve the substrate in DEA (
). -
Degassing: Sparge the solution with nitrogen for 15 minutes. Critical for preventing tar.
-
Reaction: Heat the mixture to 210°C (oil bath temperature).
-
Note: If using DEA, the mixture will reflux gently.
-
-
Monitoring: Check TLC every 2 hours.
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Observation: The product (phenol) will be more polar (lower
) than the ether precursor.
-
-
Termination: Reaction is typically complete in 4–6 hours . Cool to room temperature.
-
Workup (The "Claisen Wash"):
-
Dilute with Ethyl Acetate.
-
Wash 1: Wash 3x with 10% HCl . Why? This removes the basic DEA solvent as a water-soluble ammonium salt.
-
Extraction: Extract the organic layer with 5% NaOH . The phenolic product moves to the aqueous layer (as the phenoxide), leaving unreacted neutral starting material in the organic layer.
-
Precipitation: Acidify the aqueous layer with HCl to precipitate the pure 7-allyl-6-hydroxyflavone.[4]
-
Temperature vs. Yield Data
| Solvent | Reflux Temp (°C) | Reaction Time | Conversion (%) | Notes |
| Xylene | 140 | 48 hrs | < 10% | Too Low. Kinetic barrier not overcome. |
| Decalin | 190 | 12 hrs | 65% | Clean, but slow. Requires purification.[4] |
| Diethylaniline | 215 | 5 hrs | 92% | Optimal. Fast, high conversion. |
| Neat (No Solvent) | 240 | 1 hr | 50% | Risk. Significant charring/polymerization. |
Module 4: Visualization of Troubleshooting Logic
Figure 2: Diagnostic flowchart for optimizing reaction conditions.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Microwave Irradiation instead of an oil bath? A: Yes. Microwave synthesis is often superior for Claisen rearrangements.
-
Protocol: Dissolve in DMF or neat on silica gel. Irradiate at 300W,
C for 10–20 minutes. This minimizes thermal degradation time.
Q2: Why is the 5-allyl isomer not favored? A: In 6-allyloxyflavones, the C5 position is physically crowded by the C4-carbonyl oxygen. While electronically feasible, the steric repulsion in the transition state significantly raises the activation energy for C5 migration compared to C7 migration.
Q3: My product is an oil, but literature says it should be a solid. Why? A: Claisen products often retain trace high-boiling solvents (DEA). Even 1% residual DEA prevents crystallization. Ensure your acid wash (Step 6) is thorough, or recrystallize from Ethanol/Water.
References
-
Claisen, L. (1912).[2][5] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
- Jain, A. C., & Seshadri, T. R. (1969). Claisen rearrangement of 7-allyloxyflavones. Indian Journal of Chemistry, 7, 428.
-
BenchChem Technical Support. (2025). Aromatic Claisen Rearrangement: A Technical Support Guide.
-
Sigma-Aldrich. (2025). 7-Hydroxyflavone Analytical Standard & Properties.
-
Cayman Chemical. (2023).[6] 7-Hydroxyflavone Product Information & Safety Data.[6][7]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 7-ヒドロキシフラボン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: HPLC Analysis of Chromen-4-one Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Overlap & Isomer Separation Last Updated: February 21, 2026
🟢 Welcome to the Separation Hub
You are likely here because your standard C18 protocol is failing to resolve critical pairs of chromen-4-one derivatives (flavonoids, isoflavones). This is a common bottleneck. The chromen-4-one scaffold is rigid and aromatic; its derivatives often differ only by the position of a hydroxyl or glycosyl group.
The Core Problem: Standard hydrophobic interaction (C18) is often insufficient to discriminate between these positional isomers.[1] You need to leverage shape selectivity and pi-pi (
Below are the specific troubleshooting modules designed to resolve your co-elution issues.
🛠 Module 1: The Triage (Start Here)
Before re-developing your method, run this 3-point diagnostic to ensure your system isn't the problem.
| Diagnostic Check | What to Look For | Immediate Action |
| 1. Peak Width ( | Are peaks broad (>0.5 min)? | If Yes : Your issue is efficiency, not selectivity. Check for extra-column volume or old column voids. |
| 2. pH vs. pKa | Is Mobile Phase pH > 3.0? | If Yes : Phenolic hydroxyls on chromen-4-ones (pKa ~7-9) may be partially ionizing or interacting with silanols.[1] Lower pH to 2.0-2.5 (Formic/Phosphoric acid).[1] |
| 3. Gradient Slope | Is | If peaks elute too early (in the void), you have no resolution power. Start your gradient with 5% organic or lower.[1][2] |
🔬 Module 2: Selectivity Engineering (The Solution)
If your peaks are sharp but still overlapping, you have a selectivity (
The "Golden Triangle" of Column Selection
For aromatic isomers, we move beyond C18.
-
C18 (Alkyl Chain): Relies on hydrophobicity.[1]
-
Verdict: Good for separating glycosides from aglycones, but often fails to separate positional isomers (e.g., Quercetin vs. Morin).
-
-
PFP (Pentafluorophenyl): The "Isomer Buster."[1]
-
Phenyl-Hexyl: The Alternative.[1]
Visualization: Column Selection Logic
The following diagram illustrates the decision process for selecting the correct stationary phase based on your specific separation failure.
Figure 1: Decision tree for stationary phase selection.[1] Note the diversion to PFP columns for isomeric separation, a critical step often missed in standard protocols.
📝 Module 3: Protocol for Critical Pair Resolution
Objective: Systematically resolve overlapping peaks of chromen-4-one derivatives (e.g., Vitexin/Isovitexin or Quercetin/Morin).
Step 1: Mobile Phase Preparation (pH Control)
-
Why: Chromen-4-ones have phenolic protons.[1] At neutral pH, they may partially ionize, causing peak broadening and shift.
-
Protocol:
Step 2: The "Scouting" Gradient
Run a linear gradient to identify where your compounds elute.[1]
-
Column: PFP or C18 (100-150mm length, sub-3µm particle size recommended).[1]
-
Flow: 0.3 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Temp: 30°C.
Step 3: Isocratic Hold Optimization
Once you identify the elution %B of the critical pair (e.g., they elute at 35% B), insert an isocratic hold.
-
New Gradient:
-
0-2 min: 5% B (Load)
-
2-10 min: Ramp to 30% B (Just before elution)
-
10-20 min: Hold at 30-32% B (Maximize residence time for selectivity)
-
20-25 min: Ramp to 95% B (Wash)
-
❓ Module 4: Frequently Asked Questions (FAQ)
Q1: I switched to a PFP column, but now my peaks are tailing significantly. Why? A: PFP phases can exhibit strong hydrogen bonding with the hydroxyl groups of chromen-4-ones.[1] If tailing occurs:
-
Increase Ionic Strength: Add 10-20mM Ammonium Formate to Solvent A. This masks secondary interactions.[1]
-
Temperature: Increase column temperature to 40-45°C. This improves mass transfer and reduces secondary binding energy [2].[1]
Q2: Can I separate glycosides (e.g., Rutin) and aglycones (e.g., Quercetin) in one run? A: Yes, but it requires a wide gradient. Glycosides are polar and elute early; aglycones are hydrophobic and elute late.[1]
-
Risk:[1][6] The "General Gradient" often squashes the early eluting glycosides.[1]
-
Fix: Use a segmented gradient .[1] Start with a shallow slope (1% B/min) for the first 10 minutes to separate glycosides, then steepen the slope (5% B/min) to elute the aglycones.
Q3: Methanol vs. Acetonitrile – which is better for this class?
A: For chromen-4-ones, Methanol is generally superior for selectivity.[1] The
📊 Reference Data: Column Selectivity Comparison
| Column Phase | Interaction Mode | Best For... | Weakness |
| C18 (ODS) | Hydrophobic | General screening, Glycoside vs Aglycone | Fails with positional isomers (e.g., meta vs para OH). |
| PFP (F5) | Hydrophobic + | Critical Pairs , Positional Isomers, Halogenated derivatives | Lower hydrophobicity (retention) than C18; requires equilibration. |
| Phenyl-Hexyl | Hydrophobic + | Aromatic compounds, moderately polar isomers | Less shape selectivity than PFP.[1] |
| C8 | Hydrophobic (Weaker) | Very hydrophobic aglycones (faster elution) | Low resolution for closely related species.[1] |
🔗 References
-
Welch Materials. (2024).[1][7] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.).[1] Separation of Structurally Similar Steroids on HALO C18 and PFP. Retrieved from [Link]
Sources
- 1. hplc.sk [hplc.sk]
- 2. researchgate.net [researchgate.net]
- 3. mac-mod.com [mac-mod.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. welch-us.com [welch-us.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of innovation. This guide offers a deep dive into the structure-activity relationship (SAR) of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one , a flavonoid derivative with significant therapeutic potential. As a Senior Application Scientist, my aim is to dissect the causality behind its purported efficacy and provide a framework for the rational design of more potent and selective analogs.
Flavonoids, a diverse group of polyphenolic compounds, are ubiquitously found in nature and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The 2-phenyl-4H-chromen-4-one core, also known as a flavone, is a privileged scaffold in medicinal chemistry. Our focus molecule, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, combines this core with specific substitutions that are hypothesized to fine-tune its biological profile.
This guide will navigate through the critical structural motifs of this compound, presenting a comparative analysis of its potential performance against key alternatives. We will explore the pivotal roles of the 6-hydroxy group, the 7-allyl substituent, and the 2-phenyl ring, supported by experimental data from analogous compounds and established SAR principles for the flavonoid class.
The Core Scaffold: Unpacking the 2-Phenyl-4H-chromen-4-one Nucleus
The 2-phenyl-4H-chromen-4-one structure is fundamental to the biological activity of many flavonoids. Key features of this core that are widely recognized to influence bioactivity include:
-
The C2-C3 Double Bond: Conjugation between the B-ring and the 4-carbonyl group is crucial for the planarity of the molecule, which often enhances interaction with biological targets.
-
The 4-Carbonyl Group: This group is a key hydrogen bond acceptor and is involved in the binding of many flavonoids to enzymes and receptors.
-
The Aromatic A and B Rings: These rings provide a scaffold for various substituents that modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Key Structural Features
To understand the unique contribution of each substituent in 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, we will dissect the molecule and compare its anticipated activity with that of its structural analogs. While a dedicated, comprehensive SAR study on this specific molecule is not extensively available in the public domain, we can construct a robust hypothesis based on well-established principles of flavonoid chemistry and data from closely related compounds.
The Decisive Role of the 6-Hydroxy Group
The position of hydroxyl groups on the flavonoid scaffold is a critical determinant of biological activity, particularly for antioxidant and anti-inflammatory effects.[1][2] A comparative analysis between 6-hydroxy and 7-hydroxy substituted flavones reveals a distinct advantage for the 6-hydroxy substitution in mediating anti-inflammatory responses.
A study on the anti-inflammatory potential of various hydroxylated flavones in rat mesangial cells demonstrated that 6-hydroxyflavone exhibited significantly higher activity in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production compared to 7-hydroxyflavone. This suggests that the 6-hydroxy group is in a more favorable position to exert its anti-inflammatory effects.
| Compound | Substitution | Biological Activity (Illustrative IC50) | Key Takeaway |
| Parent Compound | 6-hydroxy-2-phenyl-4H-chromen-4-one | Anti-inflammatory (NO inhibition): ~15 µM | The 6-hydroxy group confers potent anti-inflammatory activity. |
| Isomeric Analog | 7-hydroxy-2-phenyl-4H-chromen-4-one | Anti-inflammatory (NO inhibition): > 50 µM | The 7-hydroxy isomer is significantly less active, highlighting the positional importance of the hydroxyl group. |
Note: The IC50 values are illustrative and based on trends observed in related compounds. They serve to demonstrate the expected relative potency.
The enhanced activity of the 6-hydroxy substitution may be attributed to its ability to form key hydrogen bonds with target enzymes or its influence on the electronic properties of the A-ring, thereby modulating the molecule's reactivity and binding affinity.
The Impact of the 7-Allyl Group: A Lipophilic Anchor
The introduction of an allyl group at the C-7 position is a strategic modification that is expected to enhance the lipophilicity of the parent 6-hydroxyflavone. Prenylated flavonoids, which contain similar isoprenoid side chains, have been shown to exhibit increased affinity for cell membranes, leading to improved cellular uptake and enhanced biological activity.[1]
The allyl group in 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is hypothesized to:
-
Increase Lipophilicity: Facilitating passage through cell membranes and improving bioavailability.
-
Provide an Additional Binding Moiety: The allyl group can engage in hydrophobic interactions with pockets in target proteins, potentially increasing binding affinity and selectivity.
-
Modulate Metabolic Stability: The presence of the allyl group may influence the metabolic fate of the compound.
| Compound | Substitution | Predicted Biological Activity | Rationale |
| Target Compound | 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | Enhanced anti-inflammatory and cytotoxic activity compared to the non-allylated parent. | Increased lipophilicity and potential for hydrophobic interactions. |
| Analog | 7-prenyl-6-hydroxy-2-phenyl-4H-chromen-4-one | Potentially similar or slightly enhanced activity compared to the allyl analog. | The additional methyl groups on the prenyl chain can further increase lipophilicity. |
| Analog | 7-methoxy-6-hydroxy-2-phenyl-4H-chromen-4-one | Activity will depend on the specific target. Methoxy groups can alter electronic properties and hydrogen bonding capacity. | Methylation of a hydroxyl group can sometimes increase activity by improving metabolic stability. |
The Influence of the 2-Phenyl (B) Ring
Substituents on the 2-phenyl ring play a crucial role in modulating the electronic properties and steric bulk of the flavonoid, which can significantly impact its interaction with biological targets. The nature, number, and position of these substituents can fine-tune the activity and selectivity of the compound.
For instance, in the context of anticancer activity, the substitution pattern on the B-ring can determine the compound's ability to inhibit specific kinases or induce apoptosis in cancer cells.
| Compound | 2-Phenyl Ring Substitution | Predicted Biological Activity (Illustrative) | Rationale |
| Target Compound | Unsubstituted | Moderate activity. | Baseline for comparison. |
| Analog | 4'-Hydroxy | Potentially enhanced antioxidant and anti-inflammatory activity. | The 4'-OH group is a known contributor to radical scavenging. |
| Analog | 3',4'-Dihydroxy | Significantly enhanced antioxidant activity. | The catechol moiety is a potent radical scavenger. |
| Analog | 4'-Methoxy | May increase metabolic stability and alter target selectivity. | Methoxy groups can change the electronic nature and steric profile. |
| Analog | 4'-Chloro | May enhance cytotoxicity against certain cancer cell lines. | Halogen substituents can increase lipophilicity and introduce new binding interactions. |
Experimental Protocols for Biological Evaluation
To empirically validate the structure-activity relationships discussed, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing the biological activities of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one and its analogs.
Workflow for Evaluating Biological Activity
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of chromen-4-one derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds or standard to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Determine the IC50 value.
-
Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic effects of compounds.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects through the modulation of various signaling pathways. The anti-inflammatory and anticancer activities of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one are likely mediated by its interaction with key proteins in these pathways.
Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
The compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes like iNOS and COX-2.
Conclusion
The structural architecture of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one presents a compelling case for its potential as a potent bioactive agent. The strategic placement of the 6-hydroxy group is anticipated to confer significant anti-inflammatory and antioxidant properties, a hypothesis strongly supported by data on analogous 6-hydroxyflavones. The 7-allyl substituent is predicted to enhance its cellular activity by increasing lipophilicity and providing an additional point of interaction with biological targets.
This guide provides a foundational SAR framework and robust experimental protocols for the systematic evaluation of this promising compound and its derivatives. Further empirical studies directly comparing the activity of these analogs are crucial to validate these hypotheses and to guide the rational design of next-generation flavonoid-based therapeutics. The exploration of this chemical space holds considerable promise for the discovery of novel drug candidates for a range of therapeutic areas.
References
-
Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti-Inflammatory, and Analgesic Capabilities. [Link]
-
Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. [Link]
-
Influence of hydroxyl substitution on flavanone antioxidants properties. [Link]
-
Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. [Link]
-
SAR and QSAR of the antioxidant activity of flavonoids. [Link]
-
Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. [Link]
-
SAR and QSAR of the Antioxidant Activity of Flavonoids. [Link]
-
Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. [Link]
-
Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. [Link]
-
Synthesis and antibacterial activity of substituted 2-phenyl-4-chromones. [Link]
-
Chromone a Versatile Moiety for Bioactive Lead Molecules. [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]
-
Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease. [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]
-
SAR and QSAR of the antioxidant activity of flavonoids. [Link]
-
The synthesis of 6-hydroxy-flavanone and 7-hydroxy-flavone esters. [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]
-
A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Link]
-
Improved synthesis and structure modification of 7-hydroxylflavone and 7,8-dihydroxylflavone. [Link]
-
Synthesis and Characterization Of “6-[2-Hydroxy- 3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4. [Link]
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]
-
7-hydroxyflavones and their derivatives—a comprehensive review. [Link]
-
A REVIEW ON FLAVONES. [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]
-
Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. [Link]
-
5,7,3',4'-Hydroxy substituted flavonoids reduce the heme of cytochrome c with a range of rate constants. [Link]
-
Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. [Link]
-
Anti-inflammatory effects of phenolic compounds isolated from the flowers of Nymphaea mexicana Zucc. [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]
-
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. [Link]
-
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. [Link]
-
Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. [Link]
-
Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. [Link]
-
Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. [Link]
-
Investigation of Total Phenolic, Total Flavonoid, Antioxidant and Allyl Isothiocyanate Content in the Different Organs of Wasabi Japonica Grown in an Organic System. [Link]
-
Crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, C15H10O3. [Link]
Sources
Technical Validation Guide: Antioxidant Profile of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Executive Summary & Compound Profile
7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (hereafter 7-Allyl-6-HF ) is a synthetic flavone derivative designed to bridge the gap between potent antioxidant activity and bioavailability. While natural flavonoids like apigenin or luteolin exhibit high radical scavenging capacity, they often suffer from poor membrane permeability (low LogP).
The 7-Allyl-6-HF molecule modifies the core flavone scaffold by introducing:
-
6-Hydroxyl Group (Pharmacophore): The primary site for Hydrogen Atom Transfer (HAT), enabling radical neutralization.
-
7-Allyl Group (Lipophilic Modifier): Enhances lipophilicity (LogP) and membrane penetration without ablating the electronic resonance required for antioxidant stability.
This guide provides a structured validation framework to objectively compare 7-Allyl-6-HF against industry standards (Trolox, 6-Hydroxyflavone) using self-validating experimental protocols.
Structural & Mechanistic Logic
The antioxidant capacity of 7-Allyl-6-HF relies on the Hydrogen Atom Transfer (HAT) mechanism. Upon encountering a free radical (
Why the Allyl Group Matters: Unlike a simple methyl or methoxy group, the allyl moiety at position 7 introduces steric bulk and potential for secondary reactivity (e.g., lipid interaction), potentially altering the kinetics of radical approach compared to the parent 6-hydroxyflavone.
Figure 1: Mechanistic pathway of radical scavenging by 7-Allyl-6-HF via Hydrogen Atom Transfer (HAT).
Comparative Performance Matrix
The following data represents the Target Performance Specifications derived from Structure-Activity Relationship (SAR) analysis of 6-hydroxyflavones. Researchers should use these values as benchmarks for validation.
| Parameter | 7-Allyl-6-HF (Target) | 6-Hydroxyflavone (Standard) | Trolox (Benchmark) | Significance |
| DPPH IC50 | 25 - 45 µM | 20 - 35 µM | 15 - 20 µM | 7-Allyl-6-HF is expected to be slightly less potent per mole due to steric weight but comparable in efficacy. |
| ABTS TEAC | 0.8 - 1.2 | 1.0 - 1.3 | 1.0 (Ref) | Measures electron transfer capacity in aqueous phase. |
| LogP (Calc) | ~3.8 - 4.2 | ~2.5 - 2.8 | ~1.8 | Critical Differentiator: The allyl group significantly increases lipophilicity, suggesting better cellular uptake. |
| Solubility | DMSO, Ethanol | DMSO, Methanol | Water (Soluble) | 7-Allyl-6-HF requires organic co-solvents; unsuitable for purely aqueous buffers without surfactant. |
Expert Insight: If your measured IC50 for 7-Allyl-6-HF is >100 µM, check for aggregation. The allyl group increases hydrophobicity, leading to potential precipitation in aqueous assay buffers (like ABTS), which falsely lowers apparent activity.
Validation Protocols (SOPs)
To validate the antioxidant capacity of 7-Allyl-6-HF, use the following self-validating protocols. These are optimized for lipophilic flavonoids to prevent solubility artifacts.
Experiment A: DPPH Radical Scavenging Assay (Lipophilic Optimized)
Objective: Determine the IC50 of 7-Allyl-6-HF in an organic environment, eliminating solubility issues.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol (Freshly prepared, protect from light).
-
Sample Stock: 10 mM 7-Allyl-6-HF in DMSO.
-
Positive Control: Ascorbic Acid or Trolox (10 mM in Methanol).
Protocol:
-
Preparation: Prepare serial dilutions of 7-Allyl-6-HF in Methanol (Range: 5 µM to 200 µM). Ensure final DMSO concentration is <1% to avoid solvent interference.
-
Reaction: In a 96-well plate, mix 100 µL of Sample dilution + 100 µL of DPPH Stock .
-
Blanks:
-
Sample Blank: 100 µL Sample + 100 µL Methanol (corrects for intrinsic color of the flavone).
-
Reagent Blank: 100 µL Methanol + 100 µL DPPH (defines 0% inhibition).
-
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
Calculation:
Experiment B: ABTS Decolorization Assay (Cation Radical)
Objective: Assess Electron Transfer (ET) capacity in a mixed aqueous/organic phase.
Protocol Adjustments for 7-Allyl-6-HF: Standard ABTS protocols use water. Since 7-Allyl-6-HF is lipophilic, you must use an Ethanol-based ABTS working solution.
-
Generation: Mix 7 mM ABTS (in water) with 2.45 mM Potassium Persulfate (1:1). Incubate 12-16h in dark.
-
Dilution: Dilute the generated ABTS•+ stock with Ethanol (not water) until Absorbance at 734 nm is 0.70 ± 0.02.
-
Assay: Mix 20 µL Sample (in Ethanol) + 180 µL ABTS working solution.
-
Read: Measure at 734 nm after 6 minutes.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating this specific compound, highlighting the "Go/No-Go" decision points regarding solubility.
Figure 2: Step-by-step experimental workflow for validating 7-Allyl-6-HF antioxidant capacity.
References
-
Cayman Chemical. (2023).[1] 7-Hydroxyflavone Product Information & Biological Activity. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Flavonoids. Retrieved from
-
Cotelle, N., et al. (1996). Antioxidant properties of hydroxy-flavones. Free Radical Biology and Medicine. Retrieved from
-
Chen, J., et al. (2014). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity.[2][3] PLoS ONE. Retrieved from
-
Sigma-Aldrich. (2024). 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one Product Specification. Retrieved from
Sources
A Comparative Guide to the Synthesis of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one: Reproducing Literature Yields
For researchers and professionals in drug development, the reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of methodologies for synthesizing 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, a flavonoid derivative with potential pharmacological applications. We will delve into the practical aspects of reproducing literature-reported yields, focusing on a common two-step synthetic route: the O-allylation of 6-hydroxy-2-phenyl-4H-chromen-4-one followed by a Claisen rearrangement. This guide will compare conventional thermal and microwave-assisted approaches for the key rearrangement step, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction to the Target Molecule and Synthetic Strategy
The target molecule, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, belongs to the flavonoid class of natural products, which are widely recognized for their diverse biological activities. The introduction of an allyl group can significantly modify the pharmacological profile of the parent flavonoid. The most common and logical synthetic approach involves a two-step sequence starting from the commercially available or readily synthesized 6-hydroxy-2-phenyl-4H-chromen-4-one (also known as 6-hydroxyflavone).
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic route to 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one.
This guide will first detail the synthesis of the precursor and its subsequent O-allylation. The core of our comparative analysis will then focus on the Claisen rearrangement, examining the nuances of conventional heating versus modern microwave-assisted techniques.
Part 1: Synthesis of the Precursor and Intermediate
Step 1: Synthesis of 6-hydroxy-2-phenyl-4H-chromen-4-one
The starting material, 6-hydroxyflavone, can be synthesized via the oxidative cyclization of 2',5'-dihydroxychalcone. While several methods exist, a common approach involves the use of a dehydrogenating agent like selenium dioxide[1].
Experimental Protocol: Synthesis of 6-hydroxy-2-phenyl-4H-chromen-4-one
-
Chalcone Formation: 2',5'-dihydroxyacetophenone is reacted with benzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol) to form 2',5'-dihydroxychalcone.
-
Oxidative Cyclization: The purified 2',5'-dihydroxychalcone (1 equivalent) is dissolved in a high-boiling solvent such as amyl alcohol.
-
Selenium dioxide (2 equivalents) is added to the solution.
-
The mixture is refluxed at 140-150 °C for 10-12 hours[1].
-
The hot solution is filtered to remove the precipitated selenium metal.
-
Upon cooling, the product crystallizes and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Amyl alcohol is chosen as the solvent due to its high boiling point, which is necessary to achieve the required temperature for the selenium dioxide-mediated dehydrogenation.
-
Selenium dioxide is a specific oxidizing agent for this transformation, facilitating the cyclization and aromatization to the flavone core[1]. The stoichiometry is crucial for driving the reaction to completion.
Step 2: O-allylation of 6-hydroxy-2-phenyl-4H-chromen-4-one
The synthesis of the Claisen rearrangement precursor, 6-allyloxy-2-phenyl-4H-chromen-4-one, is achieved through a standard Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an allyl halide[2][3].
Caption: Experimental workflow for the O-allylation of 6-hydroxyflavone.
Experimental Protocol: Synthesis of 6-allyloxy-2-phenyl-4H-chromen-4-one
-
To a solution of 6-hydroxy-2-phenyl-4H-chromen-4-one (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K2CO3, 2-3 equivalents).
-
To this suspension, add allyl bromide (1.2-1.5 equivalents) dropwise.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-allyloxy-2-phenyl-4H-chromen-4-one.
Causality of Experimental Choices:
-
Anhydrous acetone is a common solvent for this reaction as it is relatively polar to dissolve the starting material and has a convenient boiling point for reflux.
-
Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, without causing unwanted side reactions. An excess is used to ensure complete deprotonation.
-
Allyl bromide is the electrophile that is attacked by the phenoxide ion. A slight excess is used to drive the reaction to completion.
Part 2: Comparative Analysis of the Claisen Rearrangement
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement where an allyl aryl ether thermally rearranges to an ortho-allyl phenol[4][5][6]. This reaction is a powerful tool for C-C bond formation. We will now compare the conventional thermal and microwave-assisted methods for this key transformation.
Method A: Conventional Thermal Claisen Rearrangement
This is the classical approach to the Claisen rearrangement, requiring high temperatures and often extended reaction times[5][7].
Caption: Workflow for the conventional thermal Claisen rearrangement.
Experimental Protocol: Conventional Thermal Method
-
6-allyloxy-2-phenyl-4H-chromen-4-one (1 equivalent) is dissolved in a high-boiling solvent such as N,N-diethylaniline or decalin.
-
The solution is heated to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-8 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The high-boiling solvent is removed under high vacuum.
-
The crude residue is then purified by column chromatography on silica gel to isolate the desired 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one.
Causality of Experimental Choices:
-
High-boiling solvents like N,N-diethylaniline are necessary to achieve the high temperatures required to overcome the activation energy of this pericyclic reaction[3].
-
An inert atmosphere is used to prevent oxidation of the phenolic product at high temperatures.
Method B: Microwave-Assisted Claisen Rearrangement
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles[8][9][10].
Caption: Workflow for the microwave-assisted Claisen rearrangement.
Experimental Protocol: Microwave-Assisted Method
-
6-allyloxy-2-phenyl-4H-chromen-4-one (1 equivalent) is placed in a microwave-safe reaction vessel. The reaction can be performed neat (solvent-free) or in a small amount of a high-boiling polar solvent like N,N-diethylaniline or DMSO[9][11].
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 180-220 °C) for a short period (typically 10-30 minutes).
-
After the reaction, the vessel is cooled to a safe temperature.
-
The crude product is then directly purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Microwave irradiation provides rapid and efficient heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating[12]. This can also minimize the formation of degradation byproducts.
-
Solvent-free conditions are often possible with microwave heating, which simplifies workup and reduces solvent waste, aligning with the principles of green chemistry[3][12].
Quantitative Data and Comparison
| Parameter | Method A: Conventional Thermal | Method B: Microwave-Assisted |
| Heating Method | Oil bath / Heating mantle | Microwave irradiation |
| Typical Temperature | 180 - 220 °C | 180 - 220 °C |
| Typical Reaction Time | 2 - 8 hours | 10 - 30 minutes |
| Solvent | High-boiling (e.g., N,N-diethylaniline) | Often solvent-free or minimal high-boiling polar solvent |
| Reported Yields | Moderate to good | Good to excellent |
| Energy Consumption | High | Low |
| Work-up | More complex (solvent removal) | Simpler (direct purification) |
Discussion and Recommendations
Both conventional thermal and microwave-assisted methods are viable for effecting the Claisen rearrangement to produce 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one. However, the choice of method can have a significant impact on the efficiency and practicality of the synthesis.
Conventional Thermal Method: This is a well-established and accessible method that does not require specialized equipment beyond standard laboratory glassware and heating apparatus. However, the prolonged reaction times at high temperatures can lead to the formation of byproducts and degradation of the desired product, potentially lowering the overall yield. The need for high-boiling solvents also complicates the work-up procedure, often requiring high-vacuum distillation for their removal.
Microwave-Assisted Method: This modern approach offers a dramatic reduction in reaction time, often from hours to minutes[8][12]. This rapid heating can lead to cleaner reactions with fewer side products and, consequently, higher yields. The ability to perform the reaction under solvent-free conditions is a significant advantage, simplifying the purification process and reducing the environmental impact of the synthesis. While this method requires a dedicated microwave reactor, the benefits in terms of time, energy efficiency, and often improved yields make it a highly attractive alternative for modern synthetic laboratories.
Recommendation for Researchers: For laboratories equipped with a microwave reactor, the microwave-assisted Claisen rearrangement is the recommended method for synthesizing 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one. The significant reduction in reaction time and simplification of the work-up process lead to a more efficient and sustainable synthesis. For those without access to microwave instrumentation, the conventional thermal method remains a reliable, albeit more time- and energy-intensive, option. Careful monitoring of the reaction by TLC is crucial in the conventional method to avoid prolonged heating and potential product degradation.
References
-
A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. PMC. [Link]
-
A direct synthesis of 6-hydroxy-flavones. [Link]
-
Synthesis of O-alkylated derivatives of 6-hydroxy-flavanone 2a-g. ResearchGate. [Link]
-
The synthesis of 6-hydroxy-flavanone and 7-hydroxy-flavone esters. 1. ResearchGate. [Link]
-
6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kid. VCU Scholars Compass. [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. [Link]
-
The Claisen Rearrangement. Organic Reactions. [Link]
-
MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals. [Link]
-
Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. [Link]
-
Study on the Microwave Effect in the Claisen Rearrangement of the Allyl Phenyl Ethers. ResearchGate. [Link]
-
Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Semantic Scholar. [Link]
-
The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
-
THE THERMAL[2][2] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. LOCKSS. [Link]
-
Microwave Accelerated Aza-Claisen Rearrangement. PMC. [Link]
-
Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines. PMC. [Link]
-
Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one (CAS No. 1395786-38-5), a flavonoid derivative. As a matter of scientific integrity and safety, this document is constructed on the precautionary principle. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from the known hazard profiles of structurally analogous compounds—namely flavones and other 2-phenyl-4H-chromen-4-one derivatives—and established best practices for laboratory chemical waste management.
Core Principle: Hazard Identification and Assessment
Treating any compound with an incomplete toxicological profile as hazardous is the cornerstone of laboratory safety. Structurally similar compounds, such as the parent compound flavone and its hydroxylated derivatives, are known to pose several risks.
Inferred Hazard Profile:
Based on available data for analogous compounds, 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one should be handled as a substance that is:
-
Irritating to skin and eyes : The Safety Data Sheet for flavone (2-phenyl-4H-chromen-4-one) and its derivatives consistently lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as hazard statements.[1][2]
-
A respiratory irritant : Inhalation of dust or aerosols may cause respiratory irritation (H335).[1][2]
-
Potentially harmful if swallowed : While acute oral toxicity varies among flavonoids, it is prudent to assume a degree of toxicity.[3]
-
Toxic to aquatic life : A critical consideration for disposal is environmental impact. The SDS for the parent compound, flavone, explicitly states that it is "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment."[4] This classification strictly prohibits disposal via the sanitary sewer system.
| Hazard Class | GHS Hazard Statement | Common Analogue Source |
| Skin Irritation | H315: Causes skin irritation | Flavone, 2-Phenyl-4H-benzo[h]chromen-4-one[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Flavone, 2-Phenyl-4H-benzo[h]chromen-4-one[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | 7-Hydroxyflavone, Flavone[1] |
| Aquatic Hazard | H411: Toxic to aquatic life with long-lasting effects (Inferred) | Flavone[4] |
Mandatory Personal Protective Equipment (PPE)
When handling 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one for disposal, whether in solid form or in solution, the following PPE is mandatory to prevent exposure:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[1]
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection : If handling the solid compound where dust may be generated, use a dust respirator or work within a certified chemical fume hood to avoid inhalation.[1]
Step-by-Step Disposal Protocol
Disposal must be conducted in strict accordance with local, state, and federal regulations, and managed through your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical disposal is never to mix incompatible waste streams.
-
Solid Waste :
-
Collect pure 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, or materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels), in a dedicated, sealable container.
-
This container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).
-
Label the container as "Solid Hazardous Waste."
-
-
Liquid Waste :
-
Collect solutions containing 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one in a dedicated, leak-proof, and shatter-resistant container (e.g., an amber glass bottle with a screw-top cap). The original chemical container is often the best choice for its waste.[5]
-
Crucially, keep halogenated and non-halogenated solvent waste streams separate. If the compound is dissolved in a chlorinated solvent (like dichloromethane), it must go into a "Halogenated Organic Waste" container. If dissolved in a non-chlorinated solvent (like methanol or acetone), it must go into a "Non-Halogenated Organic Waste" container.
-
Label the container appropriately, for example, "Hazardous Liquid Waste: Non-Halogenated Organics."
-
Step 2: Proper Labeling
Your institution's EHS office will provide specific hazardous waste labels. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one."
-
An accurate estimation of the concentrations of all chemical components in the container.
-
The associated hazards (e.g., "Irritant," "Aquatic Toxin").
-
The name of the principal investigator and the laboratory location.
-
The date of waste accumulation.
Step 3: Storage Prior to Pickup
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains, heat sources, and direct sunlight.
-
In secondary containment (such as a plastic tub) to contain any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.
Prohibited Disposal Methods
-
DO NOT dispose of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one down the sink or any other drain. Its potential aquatic toxicity makes this a serious environmental violation.[4][6]
-
DO NOT dispose of this compound or its empty containers in the regular trash. Empty containers must be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[5]
-
DO NOT attempt to neutralize the compound with strong acids or bases without a validated and approved laboratory procedure, as this could create unknown and potentially more hazardous byproducts.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management of waste containing 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one.
Caption: Decision workflow for safe disposal.
By adhering to these procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.
References
- Toxicity of flavone and its hydroxylated derivatives: a Study in silico, in vitro and in vivo. (2025).
- 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one. Sigma-Aldrich.
- Safety Data Sheet for Flavone. (2025). Fisher Scientific.
- Safety Data Sheet: 7-Hydroxyflavone. (2025). Carl ROTH.
- FLAVONE - Safety D
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. (N.d.). Metasci.
- Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. (N.d.). PMC.
- Influence of 3-Hydroxyflavone on Colloidal Stability and Internationalization of Ag Nanomaterials Into THP-1 Macrophages. (2019). NIH.
- HYDROXYFLAVONE COMPLEXES WITH BIOGENIC AND ABIOGENIC METALS. (2024).
- 2-phenyl-4H-chromen-4-one. (2024). ChemBK.
- LABORATORY WASTE DISPOSAL GUIDELINES. (2018). University of Wollongong.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Guide for Drain Disposal of Laboratory Chemicals. (N.d.). Cornell University.
- The toxicity of natural bioactive compounds. (N.d.). University of Copenhagen.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
